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Introduction

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),
has emerged as a critical signaling molecule in metabolism and inflammation.[1] Activated by
medium and long-chain free fatty acids (FFAS), particularly omega-3 fatty acids, GPR120 is a
key sensor of dietary fats. Its widespread expression in metabolic and immune tissues,
including adipocytes, macrophages, and intestinal enteroendocrine cells, positions it as a
highly attractive therapeutic target for a range of disorders, most notably type 2 diabetes,
obesity, and inflammatory conditions. This technical guide provides an in-depth overview of
GPR120, its signaling pathways, and the methodologies used to investigate its function,
serving as a resource for researchers and drug development professionals in the field.

GPR120 is implicated in numerous physiological processes. In the gut, it mediates the
secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-
dependent insulin release.[2] In adipocytes, it is involved in glucose uptake and differentiation.
Furthermore, GPR120 activation in macrophages exerts potent anti-inflammatory effects,
offering a mechanistic link between dietary fat intake and immune regulation. The therapeutic
potential of targeting GPR120 is underscored by preclinical studies demonstrating that
synthetic agonists can improve glucose homeostasis and reduce inflammation.

GPR120/FFAR4 Signaling Pathways
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GPR120 signals through two primary pathways: the canonical Gaqg/11 pathway and the [3-
arrestin-2 pathway. The engagement of these pathways can be ligand-dependent, leading to
the concept of biased agonism, where certain ligands preferentially activate one pathway over
the other.

1. Gag/11 Signaling Pathway:

Upon agonist binding, GPR120 couples to the Gag/11 family of G proteins. This leads to the
activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on
the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
This increase in intracellular calcium is a key signaling event that mediates various downstream
effects, including the secretion of GLP-1 from enteroendocrine cells.
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Caption: GPR120 Gag/11 Signaling Pathway.
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2. B-arrestin-2 Signaling Pathway:

The anti-inflammatory effects of GPR120 are primarily mediated through a (-arrestin-2-
dependent pathway. Following agonist-induced receptor phosphorylation by G-protein coupled
receptor kinases (GRKSs), B-arrestin-2 is recruited to the intracellular tail of GPR120. The
GPR120/B-arrestin-2 complex then internalizes and interacts with TAB1 (TGF-[3 activated
kinase 1-binding protein 1), which prevents the association of TAB1 with TAK1 (TGF-3
activated kinase 1). This ultimately inhibits the activation of downstream inflammatory signaling
cascades, such as the NF-kB and JNK pathways.
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Caption: GPR120 (-arrestin-2 Signaling.
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Quantitative Data for GPR120/FFAR4 Ligands

The following tables summarize the in vitro potencies of selected natural and synthetic
GPR120/FFAR4 agonists and antagonists.

Table 1: GPR120/FFAR4 Agonist Potency
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Table 2: GPR120/FFAR4 Antagonist Potency
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Key Experimental Protocols

This section details the methodologies for key in vitro and in vivo assays used to characterize
GPR120/FFARA4 function and ligand activity.

In Vitro Assays

1. Radioligand Binding Assay

This assay measures the affinity of a test compound for GPR120 by competing with a
radiolabeled ligand for binding to the receptor.

o Objective: To determine the binding affinity (Ki) of a test compound for GPR120.
e Materials:

o HEK293 or CHO cells stably expressing human GPR120.
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o Membrane preparation buffer (50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 1 mM EDTA,
protease inhibitors).

o Assay buffer (50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 0.1% BSA).

o Radioligand: [*H]-TUG-891 (~0.5-5 nM).

o Non-specific binding control: 10 uM unlabeled TUG-891.

o Test compound.

o Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

o Scintillation fluid and counter.

e Protocol:

o Membrane Preparation:

Culture GPR120-expressing cells to confluency.

Harvest cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge at 40,000 x g for 30 minutes at 4°C.

Resuspend the membrane pellet in assay buffer, determine protein concentration, and
store at -80°C.

o Binding Assay:

» |In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and
competitive binding with serial dilutions of the test compound.

» Add diluted membranes (10-20 ug protein/well), radioligand, and test compound/buffer.
» Incubate at room temperature for 60-120 minutes.

o Filtration and Counting:
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» Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
» Wash filters with ice-cold assay buffer.
» Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
e Data Analysis:
o Calculate specific binding by subtracting non-specific counts from total counts.
o Determine the IC50 value from the competition curve.

o Calculate the Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay Workflow.
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2. Calcium Mobilization Assay

This functional assay measures the activation of the Gaqg/11 pathway by detecting changes in
intracellular calcium concentration upon agonist stimulation.

e Objective: To determine the potency (EC50) of agonists or inhibitory potency (IC50) of
antagonists.

o Materials:

o HEK293T cells transiently or stably expressing GPR120.

[¢]

DMEM with 10 mM HEPES and 2.5 mM probenecid.

[e]

Fluo-4 AM calcium indicator dye.

Pluronic F-127.

o

[¢]

Test compounds (agonists and antagonists).

o

Fluorescence plate reader (e.g., FlexStation).

e Protocol:

o Cell Plating:

» Plate GPR120-expressing HEK293T cells in 96-well black-walled, clear-bottom plates
and culture overnight.

o Dye Loading:

» Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in
DMEM/HEPES/probenecid.

» Wash cells with PBS and incubate with the loading buffer for 1 hour at room
temperature in the dark.

o Assay:
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Wash the cells with assay buffer.

For antagonist testing, pre-incubate cells with the antagonist.

Place the plate in a fluorescence plate reader and measure baseline fluorescence.

Inject the agonist and monitor the change in fluorescence (Ex/Em = ~490/525 nm) over
time.

Data Analysis:
o Calculate the change in fluorescence intensity.

o Plot dose-response curves to determine EC50 for agonists or IC50 for antagonists.
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Calcium Mobilization Assay Workflow
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Caption: Calcium Mobilization Assay Workflow.
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3. B-arrestin Recruitment Assay (BRET)

This assay quantifies the interaction between GPR120 and B-arrestin-2, providing a measure of
the activation of the B-arrestin signaling pathway.

¢ Objective: To measure agonist-induced recruitment of -arrestin-2 to GPR120.
e Materials:

o HEK293 cells co-transfected with GPR120 fused to a bioluminescent donor (e.g., Renilla
luciferase, Rluc8) and B-arrestin-2 fused to a fluorescent acceptor (e.g., Venus, a YFP
variant).

o Cell culture medium.

o Coelenterazine h (luciferase substrate).

o Test compounds.

o BRET-compatible plate reader.

e Protocol:

o Cell Transfection and Plating:
» Co-transfect HEK293 cells with the GPR120-Rluc8 and Venus-f-arrestin-2 constructs.
» Plate transfected cells in a 96-well white plate.

o Assay:
» Add test compounds to the cells and incubate.
= Add the coelenterazine h substrate.

o BRET Measurement:

» Measure the luminescence emission at two wavelengths simultaneously: one for the
donor (e.g., ~485 nm) and one for the acceptor (e.g., ~530 nm).
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« Data Analysis:

o Calculate the BRET ratio (acceptor emission / donor emission).

o Plot the change in BRET ratio against compound concentration to determine EC50 values.

B-arrestin BRET Assay Workflow
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Caption: B-arrestin BRET Assay Workflow.

In Vivo Assay

1. Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in vivo and is used to
evaluate the efficacy of GPR120 agonists in improving glucose tolerance.

» Objective: To assess the effect of a GPR120 agonist on glucose disposal in mice.
e Materials:

o C57BL/6 mice.

o

Glucose solution (e.g., 20% in sterile water).

[¢]

Test compound (GPR120 agonist, e.g., TUG-891) formulated for oral gavage.

o

Glucometer and test strips.

[e]

Blood collection supplies (e.g., microvettes).

e Protocol:

o Acclimation and Fasting:

» Acclimate mice to handling and gavage.

» Fast mice for 5-6 hours (or overnight, depending on the specific protocol) with free
access to water.

o Dosing and Baseline Measurement:

» Administer the GPR120 agonist (e.g., 20-35 mg/kg TUG-891) or vehicle via oral gavage.
[10]
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= After a set time (e.g., 30 minutes), measure baseline blood glucose (time 0) from a tall
snip.[2]

o Glucose Challenge:
» Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[11][12]
o Blood Glucose Monitoring:

= Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30,
60, 90, and 120 minutes).[11][12]

o Data Analysis:
o Plot blood glucose levels over time.

o Calculate the area under the curve (AUC) for the glucose excursion to quantify overall
glucose tolerance.

o Compare the AUC between vehicle- and agonist-treated groups.
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Oral Glucose Tolerance Test (OGTT) Workflow
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Caption: Oral Glucose Tolerance Test Workflow.
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Conclusion

GPR120/FFARA4 stands as a compelling therapeutic target with the potential to address key
pathologies in metabolic and inflammatory diseases. Its dual signaling capabilities through
Gag/11 and B-arrestin-2 offer distinct avenues for therapeutic intervention, from enhancing
incretin secretion to dampening inflammation. The development of potent and selective
agonists, guided by the robust in vitro and in vivo assays detailed in this guide, is a promising
strategy for the discovery of novel therapeutics. As our understanding of GPR120
pharmacology and physiology deepens, so too will the opportunities to translate this knowledge
into effective treatments for a range of human diseases.
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 To cite this document: BenchChem. [GPR120/FFAR4: A Comprehensive Technical Guide to
a Promising Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371319#introduction-to-gpr120-ffar4-as-a-
therapeutic-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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